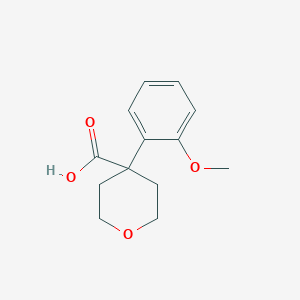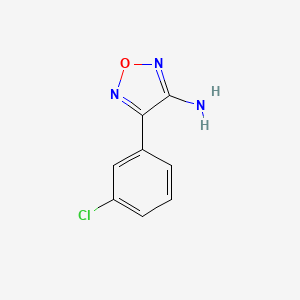![molecular formula C14H14O2 B1415009 [4-(3-Methylphenoxy)phenyl]methanol CAS No. 53818-56-7](/img/structure/B1415009.png)
[4-(3-Methylphenoxy)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-Methylphenoxy)phenyl]methanol: is an organic compound with the molecular formula C14H14O2 It is characterized by a phenylmethanol group substituted with a 3-methylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Methylphenoxy)phenyl]methanol typically involves the reaction of 3-methylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-methylphenol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the process.
化学反应分析
Types of Reactions:
Oxidation: [4-(3-Methylphenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. This can be achieved using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of a base or phosphorus tribromide in an inert solvent.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenylmethanol derivatives.
科学研究应用
Chemistry: In chemistry, [4-(3-Methylphenoxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development and other biomedical applications.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and other materials. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of [4-(3-Methylphenoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
- [4-(4-Methylphenoxy)phenyl]methanol
- [4-(2-Methylphenoxy)phenyl]methanol
- [4-(3-Ethylphenoxy)phenyl]methanol
Comparison: Compared to similar compounds, [4-(3-Methylphenoxy)phenyl]methanol is unique due to the position and nature of the substituent groups. The presence of the 3-methylphenoxy group imparts distinct chemical and physical properties, influencing its reactivity and potential applications. This uniqueness makes it a valuable compound for specific research and industrial purposes.
属性
IUPAC Name |
[4-(3-methylphenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9,15H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBCPJQVVMEFOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2-Chloropyrimidin-4-yl)oxy]aniline](/img/structure/B1414927.png)





![4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1414938.png)
![6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B1414939.png)
![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)
![3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1414943.png)
![3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1414945.png)
![rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B1414946.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B1414947.png)
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)
